![molecular formula C20H18F4N6O2 B10830301 (4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B10830301.png)

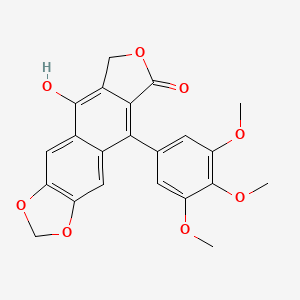

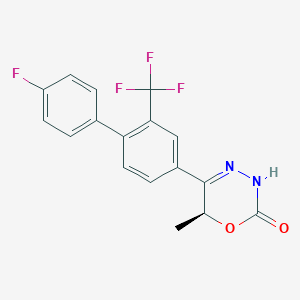

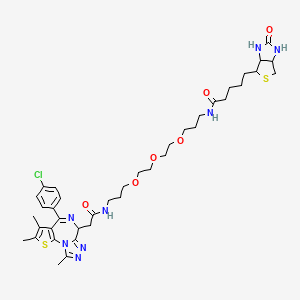

(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Inhibidor de IDH1 1 es un compuesto diseñado para inhibir la actividad de la enzima isocitrato deshidrogenasa 1 (IDH1). Esta enzima juega un papel crucial en el metabolismo celular al catalizar la descarboxilación oxidativa del isocitrato para producir alfa-cetoglutarato. Las mutaciones en el gen IDH1 se asocian con varios tipos de cáncer, incluida la leucemia mieloide aguda y los gliomas. El Inhibidor de IDH1 1 se dirige a estas mutaciones, ofreciendo un posible enfoque terapéutico para el tratamiento de estas malignidades .

Métodos De Preparación

La síntesis del Inhibidor de IDH1 1 implica varios pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas típicamente involucran:

Formación de Intermediarios: Los pasos iniciales a menudo incluyen la preparación de intermediarios aromáticos o heteroaromáticos a través de reacciones como la nitración, la reducción y la halogenación.

Reacciones de Acoplamiento: Los pasos finales involucran el acoplamiento de estos intermediarios utilizando reacciones de acoplamiento cruzado catalizadas por paladio, como las reacciones de Suzuki o Heck, para formar el inhibidor deseado.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para asegurar una alta pureza y rendimiento

Análisis De Reacciones Químicas

El Inhibidor de IDH1 1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir ciertos grupos funcionales dentro del inhibidor a sus formas reducidas.

Sustitución: El inhibidor puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos en condiciones adecuadas.

Reactivos y Condiciones Comunes: Los reactivos típicos incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y catalizadores como el paladio para las reacciones de acoplamiento.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados, pero generalmente incluyen varios derivados del inhibidor original

Aplicaciones Científicas De Investigación

El Inhibidor de IDH1 1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza para estudiar las vías bioquímicas que involucran la enzima IDH1 y su papel en el metabolismo celular.

Biología: El inhibidor ayuda a comprender los mecanismos moleculares de las mutaciones de IDH1 y su impacto en la diferenciación y proliferación celular.

Medicina: El Inhibidor de IDH1 1 se está investigando como agente terapéutico para el tratamiento de cánceres con mutaciones de IDH1, como la leucemia mieloide aguda y los gliomas. .

Mecanismo De Acción

El Inhibidor de IDH1 1 ejerce sus efectos al unirse específicamente a la forma mutada de la enzima IDH1. Esta unión inhibe la actividad de la enzima, evitando la conversión del isocitrato a alfa-cetoglutarato. Como resultado, se reduce la acumulación del oncometabolito 2-hidroxi-glutarato, lo que ayuda a restaurar la diferenciación y proliferación celular normales. El inhibidor se dirige a las vías moleculares clave implicadas en el desarrollo del cáncer, lo que lo convierte en un agente terapéutico potente .

Comparación Con Compuestos Similares

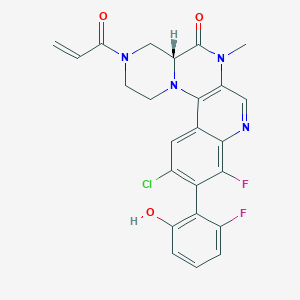

El Inhibidor de IDH1 1 se puede comparar con otros compuestos similares, tales como:

Ivosidenib: Otro inhibidor de IDH1 utilizado para tratar la leucemia mieloide aguda y el colangiocarcinoma.

Olutasidenib: Un inhibidor selectivo de IDH1 aprobado para tratar la leucemia mieloide aguda recidivante o refractaria.

AG-120: Un inhibidor de IDH1 aprobado por la FDA con potentes propiedades anticancerígenas.

El Inhibidor de IDH1 1 destaca por su estructura química única y su capacidad para dirigirse específicamente a la forma mutada de la enzima IDH1, ofreciendo un enfoque prometedor para el tratamiento de cánceres con mutaciones de IDH1.

Propiedades

Fórmula molecular |

C20H18F4N6O2 |

|---|---|

Peso molecular |

450.4 g/mol |

Nombre IUPAC |

(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C20H18F4N6O2/c1-12(16-9-29(11-26-16)14-4-2-13(3-5-14)20(22,23)24)27-18-25-7-6-17(28-18)30-15(8-21)10-32-19(30)31/h2-7,9,11-12,15H,8,10H2,1H3,(H,25,27,28)/t12-,15-/m0/s1 |

Clave InChI |

ULTZLMKTFYRMFK-WFASDCNBSA-N |

SMILES isomérico |

C[C@@H](C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC(=N3)N4[C@H](COC4=O)CF |

SMILES canónico |

CC(C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC(=N3)N4C(COC4=O)CF |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide](/img/structure/B10830264.png)

![3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile](/img/structure/B10830266.png)

![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830273.png)